molecular formula C23H21N3O3S B11064846 2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-phenylacetamide

2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B11064846
M. Wt: 419.5 g/mol
InChI Key: BOXFYUGMRNVTPS-UHFFFAOYSA-N
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Description

2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes an imidazolidinyl ring, phenyl groups, and a thienyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of phenylacetic acid with thienyl ethylamine to form an intermediate, which is then cyclized with an appropriate reagent to form the imidazolidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,5-DIOXO-1-PHENYL-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-phenyl-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C23H21N3O3S/c27-21(24-17-8-3-1-4-9-17)16-20-22(28)26(18-10-5-2-6-11-18)23(29)25(20)14-13-19-12-7-15-30-19/h1-12,15,20H,13-14,16H2,(H,24,27)

InChI Key

BOXFYUGMRNVTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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